molecular formula C5H6INO2 B584752 (4-Iodo-3-methylisoxazol-5-yl)methanol CAS No. 1797983-69-7

(4-Iodo-3-methylisoxazol-5-yl)methanol

Cat. No. B584752
M. Wt: 239.012
InChI Key: JWROZXJJWOCEJO-UHFFFAOYSA-N
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Description

“(4-Iodo-3-methylisoxazol-5-yl)methanol” is a chemical compound with the CAS Number: 1797983-69-7 . It has a molecular weight of 239.01 and its molecular formula is C5H6INO2 . The compound is typically stored in a freezer .


Molecular Structure Analysis

The InChI code for “(4-Iodo-3-methylisoxazol-5-yl)methanol” is 1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

  • Synthesis and Cytotoxic Activity : (3-Arylisoxazol-5-yl) methanol derivatives show potential in the synthesis of compounds with cytotoxic activity against human cancer cell lines, suggesting applications in cancer research and drug development (Rao et al., 2014).

  • Electron Capture Processes : Studies on halogenoimidazoles, including compounds similar to “(4-Iodo-3-methylisoxazol-5-yl)methanol”, have been conducted for electron spin resonance studies, indicating their potential use in understanding electron capture processes (Symons & Bowman, 1990).

  • Methanol Utilization in Chemical Synthesis : Methanol, a component in the structure of “(4-Iodo-3-methylisoxazol-5-yl)methanol”, is significant in chemical synthesis and energy technologies, suggesting a potential application in these fields (Sarki et al., 2021).

  • Synthesis of S-Glucosides : Compounds containing elements like 5-Methylisoxazole have been synthesized for potential pharmaceutical applications, hinting at the relevance of similar compounds in drug synthesis (Chao & Wang, 2013).

  • Molecular Aggregation Studies : Research on compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, which share structural similarities with “(4-Iodo-3-methylisoxazol-5-yl)methanol”, has been conducted to understand molecular aggregation, indicating possible applications in material sciences (Matwijczuk et al., 2016).

  • Synthesis of Carbonyl Compounds : Studies on (1-Methyl-1H-imidazol-2-yl) methanol derivatives, related to the compound , show their potential in the synthesis of carbonyl compounds, suggesting applications in organic synthesis (Ohta et al., 1987).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(4-iodo-3-methyl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWROZXJJWOCEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Iodo-3-methylisoxazol-5-yl)methanol

Citations

For This Compound
1
Citations
A Nordqvist, G O'Mahony, M Fridén‐Saxin… - …, 2017 - Wiley Online Library
The mineralocorticoid receptor (MR) is a nuclear hormone receptor involved in the regulation of body fluid and electrolyte homeostasis. In this study we explore selectivity triggers for a …

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